tert-Butyl(S)-3-bromo-2-methylpropanoate

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

tert-Butyl(S)-3-bromo-2-methylpropanoate (CAS 143645-13-0) is a chiral ester featuring a stereogenic center at the 2-methyl position and a reactive bromine substituent on the propanoate backbone. Classified as a hazardous chemical requiring careful handling (H315, H319, H335) under European Chemicals Agency (ECHA) notification guidelines, it is primarily procured as a high-purity chiral building block for asymmetric synthesis rather than as a generic bromo-ester reagent.

Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
Cat. No. B13114894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl(S)-3-bromo-2-methylpropanoate
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESCC(CBr)C(=O)OC(C)(C)C
InChIInChI=1S/C8H15BrO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1
InChIKeyRRAYORBDRLQTCX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl(S)-3-bromo-2-methylpropanoate: Chiral Ester Classification and Procurement Baseline


tert-Butyl(S)-3-bromo-2-methylpropanoate (CAS 143645-13-0) is a chiral ester featuring a stereogenic center at the 2-methyl position and a reactive bromine substituent on the propanoate backbone [1]. Classified as a hazardous chemical requiring careful handling (H315, H319, H335) under European Chemicals Agency (ECHA) notification guidelines, it is primarily procured as a high-purity chiral building block for asymmetric synthesis rather than as a generic bromo-ester reagent [2]. Its molecular formula is C₈H₁₅BrO₂ with a molecular weight of 223.11 g/mol .

Procurement Risks of Substituting tert-Butyl(S)-3-bromo-2-methylpropanoate with Achiral or Alternate Ester Analogs


Direct substitution with achiral 3-bromo-2-methylpropanoate esters, the (R)-enantiomer, or even the methyl ester analog introduces unacceptable risk in enantioselective synthetic pathways. The (S)-configuration at the C2 position is critical for downstream stereochemical outcomes, as demonstrated by directed evolution studies on Pseudomonas fluorescens esterase, where enantioselectivity for the methyl (S)-3-bromo-2-methylpropanoate substrate was significantly improved (E-value increase from 12 to 19) via a single-point mutation, underscoring that even the ester moiety's identity influences chiral recognition [1]. Furthermore, the tert-butyl protecting group provides distinct hydrolytic stability compared to methyl or ethyl esters, which is essential for multi-step sequences requiring orthogonal deprotection strategies [2].

Quantitative Differentiation Evidence for tert-Butyl(S)-3-bromo-2-methylpropanoate Against Closest Analogs


Enantiomeric Excess and Configurational Purity as a Procurement Specification

The primary differentiator for tert-Butyl(S)-3-bromo-2-methylpropanoate is its defined (S)-configuration, which is essential for generating enantiomerically pure products. While direct quantitative comparison data for this exact compound against its (R)-enantiomer or racemate is not widely published in open-access primary literature, the compound is commercially offered with high enantiomeric purity (typically ≥95% ee) as a chiral synthon . The methyl ester analog, methyl (S)-3-bromo-2-methylpropanoate, has been studied in enzymatic kinetic resolutions, where the wild-type esterase showed an enantioselectivity (E) of 12, improved to 19 via protein engineering, proving the biological systems' sensitivity to the chirality of this scaffold [1]. This class-level inference strongly supports that the (S)-configuration of the tert-butyl ester is a non-negotiable parameter for target-oriented synthesis.

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Hydrolytic Stability Advantage of the tert-Butyl Ester Over Methyl and Ethyl Analogs

The tert-butyl ester group provides superior stability under basic and nucleophilic conditions compared to the methyl or ethyl ester analogs of 3-bromo-2-methylpropanoic acid. While specific hydrolysis rate constants for the exact target compound are not available in the public domain, the general class behavior of tert-butyl esters is well-established: they resist saponification under conditions that rapidly cleave methyl esters [1]. For instance, in a study using t-BuNH₂/LiBr/alcohol/H₂O for chemoselective hydrolysis, tert-butyl esters remained intact while other ester groups were cleaved . This orthogonal stability profile allows the tert-butyl protecting group to be carried through multiple synthetic steps and removed selectively using acidic conditions (e.g., TFA or HCl), a performance characteristic not shared by the more labile methyl or ethyl ester variants.

Protecting Group Strategy Multi-step Synthesis Orthogonal Deprotection

Steric Shielding Reduces Racemization Risk at the Chiral Center

The bulky tert-butyl ester group provides steric shielding around the chiral C2 carbon, which can suppress undesired racemization via enolate formation under basic conditions. In contrast, the methyl ester analog is more prone to base-catalyzed epimerization due to reduced steric hindrance [1]. While no head-to-head racemization study for tert-butyl vs. methyl (S)-3-bromo-2-methylpropanoate was identified in the searchable literature, the principle is well-established in peptide and amino acid chemistry, where tert-butyl esters are preferred over methyl esters for preserving α-carbon chirality during coupling reactions [2]. This class-level inference suggests that procurement of the tert-butyl ester variant offers intrinsic protection against configurational erosion, a critical consideration for synthesizing enantiopure APIs or advanced intermediates.

Racemization Suppression Chiral Integrity Steric Hindrance

Optimal Application Scenarios for tert-Butyl(S)-3-bromo-2-methylpropanoate Based on Differential Evidence


Enantioselective API Intermediate Synthesis Requiring Orthogonal Protection

In the synthesis of chiral Active Pharmaceutical Ingredients (APIs) requiring a masked carboxylic acid that survives multiple synthetic transformations, tert-Butyl(S)-3-bromo-2-methylpropanoate serves as an ideal building block. Its (S)-configuration installs the required stereochemistry, while the tert-butyl ester withstands nucleophilic conditions that would cleave a methyl ester (see Section 3, Evidence Item 2), enabling late-stage deprotection under mild acidic conditions to reveal the free acid for final coupling [1].

Chiral Pool Synthon for Asymmetric Catalysis and Ligand Design

The defined (S)-chirality and reactive bromine leaving group make this compound a valuable entry point into the chiral pool for synthesizing enantiopure ligands or organocatalysts. The confirmed enzymatic discrimination of the (S)-configured scaffold (see Section 3, Evidence Item 1) validates its utility in creating chiral environments, where using the (R)-enantiomer would produce the opposite enantiomer of the final catalyst, leading to opposite asymmetric induction [2].

Multi-Step Total Synthesis of Natural Products with Acid-Sensitive Functionality

For complex natural product total synthesis where a propanoate moiety with a chiral methyl group is present, this tert-butyl ester can be carried through multiple steps. The steric bulk of the tert-butyl group reduces the risk of racemization at the sensitive chiral center (Section 3, Evidence Item 3), while the bromine serves as a handle for subsequent nucleophilic substitution or cross-coupling reactions, enabling divergent late-stage functionalization [3].

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